

physicochemical properties of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Cat. No.: B597896

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile**

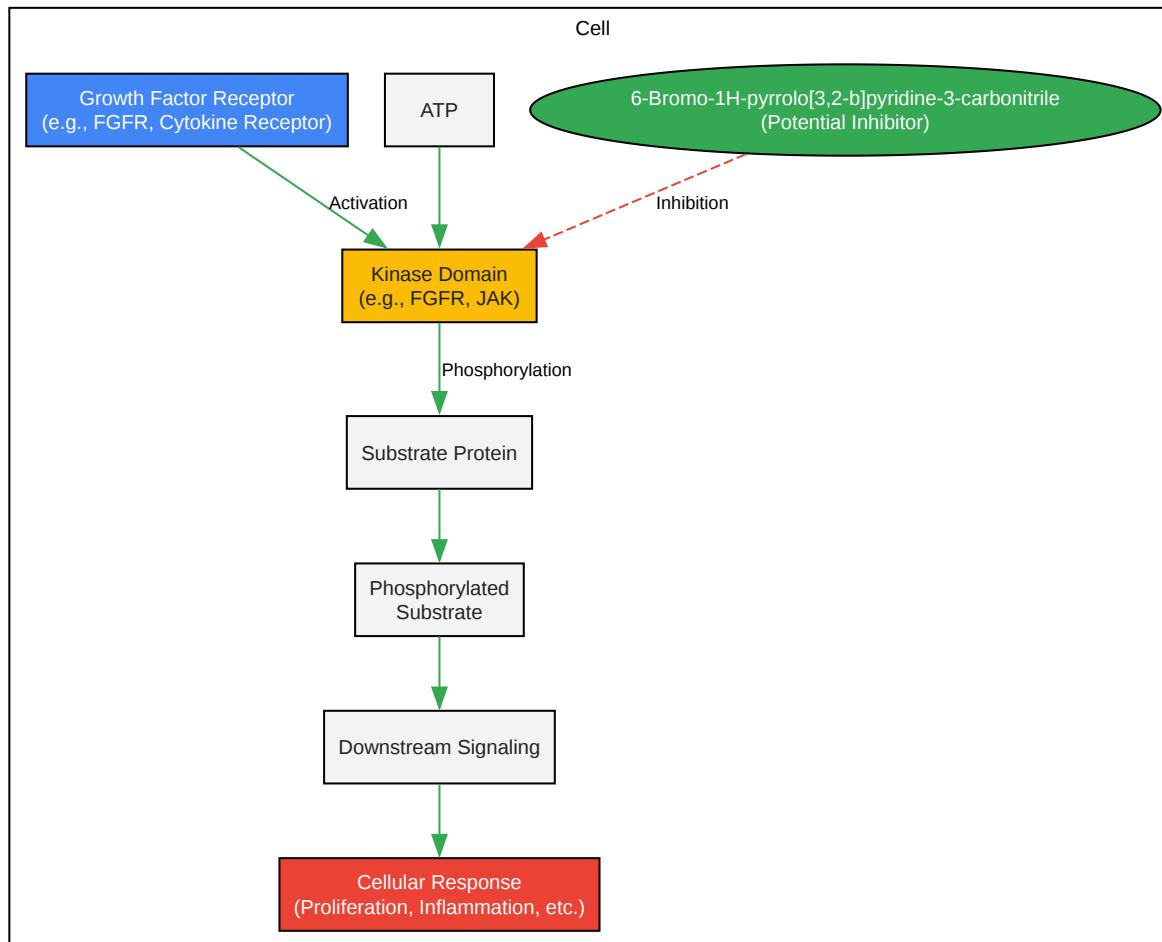
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound **6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile**. This molecule is of significant interest to the fields of medicinal chemistry and drug development due to its structural similarity to other pyrrolopyridine derivatives that have demonstrated potent inhibitory activity against various protein kinases. This document collates available data on its chemical and physical properties, provides context on its potential biological activities, and outlines general experimental approaches for its synthesis and analysis.

Core Physicochemical Properties

Quantitative data for **6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile** is limited in publicly accessible literature. The following table summarizes the available information. It is important to note that while the molecular formula and weight are confirmed, other parameters such as melting and boiling points have not been experimentally reported in the surveyed literature.


Property	Value	Source
Molecular Formula	C ₈ H ₄ BrN ₃	--INVALID-LINK--[1]
Molecular Weight	222.04 g/mol	--INVALID-LINK--[1]
Appearance	Off-white to light brown solid	--INVALID-LINK--[2]
Purity (via HPLC)	≥ 99.23%	--INVALID-LINK--[2]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	
pKa	Not available	
logP	Not available	

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile** is not readily available in the surveyed scientific literature. However, the synthesis of related pyrrolopyridine and pyrazolopyridine structures has been documented, offering potential synthetic routes.

For instance, a patent describes the synthesis of 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester, a structurally similar kinase inhibitor intermediate.[3] This suggests that multi-step synthetic pathways involving bromination of a pyridine precursor followed by the construction of the fused pyrrole ring are plausible.

A general synthetic workflow for a related compound, 6-bromo-1H-pyrrolo[3,2-c]pyridine, has been described and is illustrated below.[4] This could potentially be adapted for the synthesis of the target compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-broMo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile - CAS:1260386-78-4 - Sunway Pharm Ltd [3wpharm.com]
- 2. file.chemscene.com [file.chemscene.com]
- 3. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b597896#physicochemical-properties-of-6-bromo-1h-pyrrolo-3-2-b-pyridine-3-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com